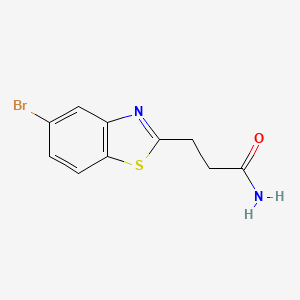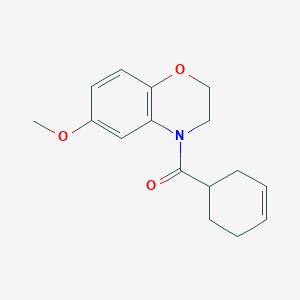
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as CX-516, is a drug that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors, which are important for learning and memory. CX-516 is a synthetic compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
作用机制
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione works by enhancing the activity of AMPA receptors, which are important for learning and memory. AMPA receptors are activated by the neurotransmitter glutamate, and 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione enhances the response of these receptors to glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In animal studies, 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to enhance long-term potentiation (LTP), which is a process that is important for learning and memory. 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is important for cognitive function.
实验室实验的优点和局限性
One advantage of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has been shown to have a good safety profile in animal studies. However, one limitation of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has poor bioavailability, which means that it is difficult to administer orally. This can make it challenging to use in lab experiments.
未来方向
There are a number of future directions for research on 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione. One area of interest is the potential use of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione in treating depression, anxiety, and drug addiction. Additionally, there is interest in developing more potent and selective ampakines that may have fewer side effects than 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
合成方法
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione can be synthesized using a variety of methods, but the most common method involves the reaction of cyclobutylmethylamine with 2,4-thiazolidinedione. The resulting compound is then reacted with cyclopropylmethyl bromide to produce 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
科学研究应用
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been studied extensively for its potential use in treating cognitive disorders. In animal studies, 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to enhance learning and memory, and to improve cognitive function in models of Alzheimer's disease and schizophrenia. 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has also been studied for its potential use in treating depression, anxiety, and drug addiction.
属性
IUPAC Name |
3-(cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(9-5-6-9)10(15)14(11(16)13-12)7-8-3-2-4-8/h8-9H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXYVTVTMWPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2CCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)


![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)
